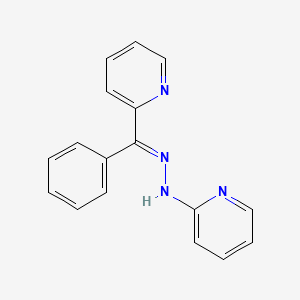
(E)-2-(Phenyl(2-(pyridin-2-yl)hydrazono)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is a Schiff base compound formed by the condensation of an aldehyde or ketone with a primary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine typically involves the reaction of 2-benzoylpyridine with different amines. For example, the reaction of 2-benzoylpyridine with 2-aminopyridine under reflux conditions in ethanol can yield the desired Schiff base . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for Schiff bases like N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine often involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial synthesis include ethanol, methanol, and other polar solvents that can dissolve both reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The Schiff base can also undergo redox reactions, which can generate reactive oxygen species that contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’- (phenyl (pyridin-2-yl)methylene) isonicotinohydrazide
- N1 - (naphthalen-1-yl)-N2 - (phenyl (pyridin-2-yl) methylidene) ethane-1,2-diamine
- N- (6-chlorobenzo [d]thiazol-2-yl)-1-phenyl-1- (pyridin-2-yl) methanimine
Uniqueness
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions This property makes it particularly useful in coordination chemistry and catalysis
Propriétés
Numéro CAS |
24929-06-4 |
|---|---|
Formule moléculaire |
C17H14N4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20)/b21-17+ |
Clé InChI |
ZFZHDOZUCPKKKI-HEHNFIMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=N2)/C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


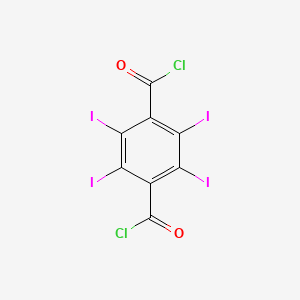
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
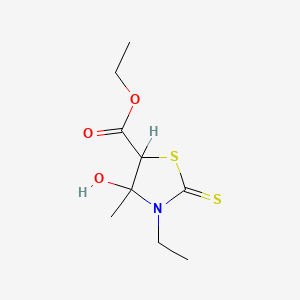
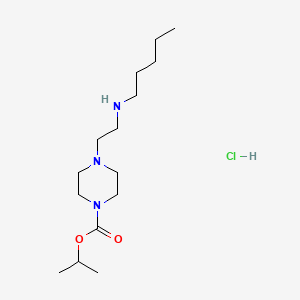
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
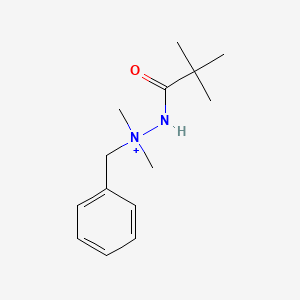
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

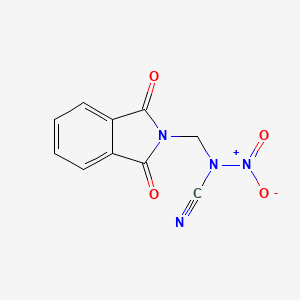
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
